![molecular formula C13H16N2O4S B4303625 6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 31794-46-4](/img/structure/B4303625.png)
6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by the name of PPSB-3 and has a molecular formula of C13H16N2O4S.
Mechanism of Action
The mechanism of action of PPSB-3 involves the formation of a complex with copper ions. This complex formation leads to a change in the fluorescence properties of PPSB-3, which can be used for the detection of copper ions.
Biochemical and Physiological Effects:
PPSB-3 has been found to have no significant biochemical or physiological effects. However, its potential applications as a fluorescent probe for the detection of copper ions can have significant implications in the field of environmental monitoring and disease diagnosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using PPSB-3 as a fluorescent probe is its high selectivity and sensitivity towards copper ions. However, one of the major limitations of using PPSB-3 is its potential interference with other metal ions, which can lead to false-positive results.
Future Directions
There are several future directions for the research on PPSB-3. Some of the potential areas of research include the development of PPSB-3 based sensors for the detection of copper ions in environmental samples, the use of PPSB-3 for the diagnosis of copper-related diseases, and the development of PPSB-3 based fluorescent probes for other metal ions.
Scientific Research Applications
PPSB-3 has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. It has been found that PPSB-3 shows high selectivity and sensitivity towards copper ions.
properties
IUPAC Name |
6-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-13-9-19-12-5-4-10(8-11(12)14-13)20(17,18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQICQXKRRWRJCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213528 | |
Record name | 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49721422 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(piperidylsulfonyl)-2H,4H-benzo[e]1,4-oxazin-3-one | |
CAS RN |
31794-46-4 | |
Record name | 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31794-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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